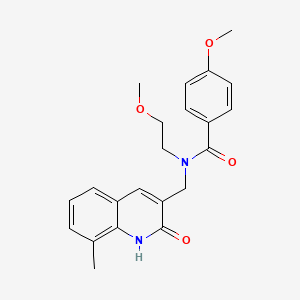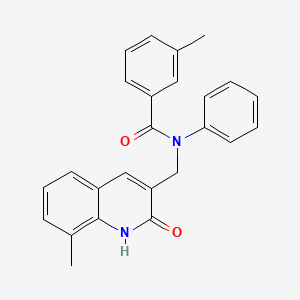
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide, also known as HMQ-TFA, is a novel compound with potential applications in scientific research. This compound has been synthesized using a unique method and has been found to have promising effects on biochemical and physiological processes.
作用機序
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide inhibits protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to downstream effects on cellular processes. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has been found to selectively inhibit certain protein kinases, making it a valuable tool for studying the specific functions of these enzymes.
Biochemical and Physiological Effects
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide inhibits the growth and proliferation of cancer cells, reduces inflammation, and protects against oxidative stress. In vivo studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has several advantages for use in lab experiments. It is a highly specific inhibitor of protein kinases, allowing researchers to study the specific functions of these enzymes. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has been shown to have low toxicity and good bioavailability, making it a safe and effective tool for in vivo studies.
However, there are also limitations to the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide in lab experiments. Its high specificity means that it may not be useful for studying protein kinases with unknown functions. Additionally, its effects may vary depending on the specific cell type or disease model being studied.
将来の方向性
There are several future directions for the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide in scientific research. One potential application is in the development of new cancer therapies. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for further study in this area.
Another potential application is in the study of neurodegenerative diseases. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has been shown to have neuroprotective effects and improve cognitive function in animal models of these diseases. Further research is needed to determine whether N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide could be used as a therapeutic agent for these conditions.
Conclusion
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide is a novel compound with potential applications in scientific research. Its ability to selectively inhibit protein kinases makes it a valuable tool for studying the specific functions of these enzymes. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has been shown to have promising effects on biochemical and physiological processes and has several potential future directions for research.
合成法
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide is synthesized using a multi-step process involving the reaction of 8-hydroxyquinoline with N-phenylbenzamide. The resulting intermediate is then reacted with methyl iodide to produce N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide. This synthesis method has been optimized to produce high yields of pure N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has potential applications in scientific research due to its ability to selectively bind to and inhibit protein kinases. Protein kinases are enzymes that play a crucial role in regulating cellular processes such as cell growth, division, and differentiation. Dysregulation of protein kinases has been linked to various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-8-6-11-20(14-17)25(29)27(22-12-4-3-5-13-22)16-21-15-19-10-7-9-18(2)23(19)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPOKCXHLQTGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

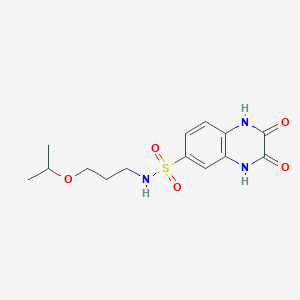
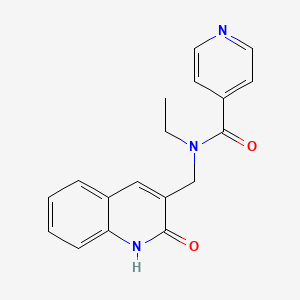

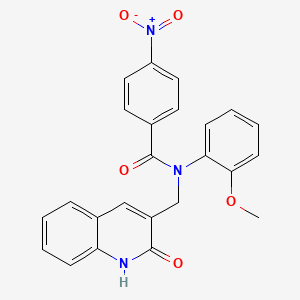
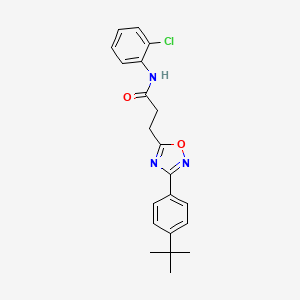

![N-(3,5-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689709.png)
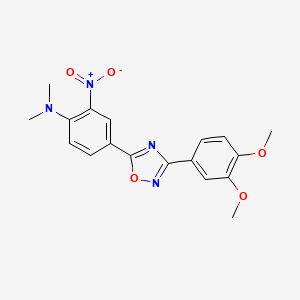
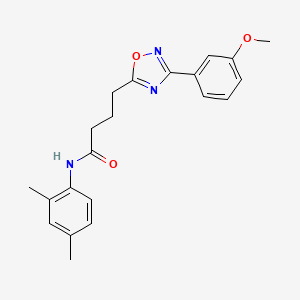
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7689738.png)
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B7689739.png)
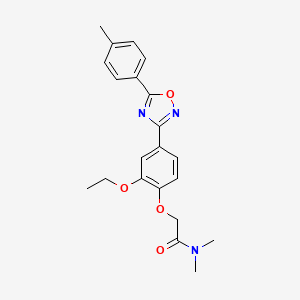
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7689756.png)
